Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiophene ring, a thieno[3,2-d]pyrimidine core, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of thiophene-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized with sulfur and a suitable catalyst to form the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure.
Pyrimidine derivatives: Compounds such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidin-5-one share the pyrimidine core.
Uniqueness
Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H10N2O4S3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H10N2O4S3/c1-19-12(16)11-9(7-4-3-5-20-7)10-8(21-11)6-14-13(15-10)22(2,17)18/h3-6H,1-2H3 |
InChI Key |
VIXIURGAPMCBQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CS3 |
Origin of Product |
United States |
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